molecular formula C11H16N2OSi B11880996 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No.: B11880996
M. Wt: 220.34 g/mol
InChI Key: ZNJAMGGPNCOJSM-UHFFFAOYSA-N
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Description

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2OSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a methoxy group, a trimethylsilyl-ethynyl group, and an amine group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridin-3-amine and trimethylsilylacetylene.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction between the pyridine derivative and trimethylsilylacetylene.

    Solvents: Common solvents used in this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and amine groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Coupling: Palladium catalysts, such as palladium(II) acetate, are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while coupling reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds with target molecules, while the trimethylsilyl-ethynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
  • 3-((Trimethylsilyl)ethynyl)pyridine

Uniqueness

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H16N2OSi

Molecular Weight

220.34 g/mol

IUPAC Name

6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-amine

InChI

InChI=1S/C11H16N2OSi/c1-14-11-7-9(10(12)8-13-11)5-6-15(2,3)4/h7-8H,12H2,1-4H3

InChI Key

ZNJAMGGPNCOJSM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C#C[Si](C)(C)C)N

Origin of Product

United States

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